molecular formula C10H11NO4 B1365588 Dimethyl 4-aminoisophthalate CAS No. 63746-12-3

Dimethyl 4-aminoisophthalate

Cat. No. B1365588
CAS RN: 63746-12-3
M. Wt: 209.2 g/mol
InChI Key: QWENMFNFBJHLTE-UHFFFAOYSA-N
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Description

Dimethyl 4-aminoisophthalate is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.2 g/mol . The IUPAC name for this compound is dimethyl 4-aminobenzene-1,3-dicarboxylate .


Synthesis Analysis

The synthesis of compounds similar to Dimethyl 4-aminoisophthalate has been reported in the literature . For instance, an aroyl acylamide compound, tetramethyl 5,5′-(terephthaloylbis(azanediyl))-diisophthalate, has been prepared by a nucleophilic substitution reaction of dimethyl 5-aminoisophthalate and terephthaloyl chloride . Another report mentions the condensation reaction of Dimethyl 5-aminoisophthalate and 3-(pyridin4-yl)acrylic acid .


Molecular Structure Analysis

The InChI code for Dimethyl 4-aminoisophthalate is 1S/C10H11NO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,11H2,1-2H3 . The compound has a rotatable bond count of 4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 .


Physical And Chemical Properties Analysis

Dimethyl 4-aminoisophthalate is a solid at room temperature . It has a topological polar surface area of 78.6 Ų and a complexity of 254 . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

  • Ligand in Gold(I) Chemistry : Dimethyl 5-aminoisophthalate has been used as a ligand in gold(I) chemistry to form model complexes for macrocyclic gold compounds. This demonstrates its utility in synthesizing complex chemical structures and possibly in materials science research (Wiedemann, Gamer, & Roesky, 2009).

  • Fluorogenic Substrates for Proteinases : Amino acid and peptide derivatives of dimethyl 5-aminoisophthalate have been synthesized and tested as substrates for certain plant cysteine proteinases. This indicates its potential use in biochemical assays and studies related to enzymes (Baggett, Blake, Boukouvalas, Samra, & Gray, 1985).

  • Photophysical Behavior Study : The photophysical behavior of 4-aminophthalimide and its N,N-dimethyl derivative has been studied, highlighting its potential application in the design of efficient dye systems and understanding of photophysical processes (Soujanya, Fessenden, & Samanta, 1996).

  • Detection in Environmental Samples : Dimethyl 4-aminophthalate has been used in the development of an indirect competitive enzyme-linked immunosorbent assay for detecting dimethyl phthalate in environmental water samples. This showcases its role in environmental monitoring and pollution detection (Zhang, Liu, Zhuang, & Hu, 2011).

  • Immunoassay for Detecting Dimethyl Phthalate : A biotin–streptavidin-amplified real-time immune-PCR assay using dimethyl 4-aminophthalate as a hapten has been developed for detecting dimethyl phthalate in beverages and drinking water. This indicates its application in food safety and quality control (Sun & Zhuang, 2015).

  • Study of Protein-Protein Interactions : An unnatural amino acid based on 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN) for application in the study of protein-protein interactions has been developed. This demonstrates its use in biomedical research, particularly in understanding dynamic protein interactions (Loving & Imperiali, 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

dimethyl 4-aminobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWENMFNFBJHLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455051
Record name Dimethyl 4-aminoisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-aminoisophthalate

CAS RN

63746-12-3
Record name 1,3-Benzenedicarboxylic acid, 4-amino-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63746-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 4-aminoisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
N Baggett, N Blake, J Boukouvalas, AK Samra… - Enzyme and microbial …, 1985 - Elsevier
A number of amino acid and peptide derivatives of the fluorophore, dimethyl 5-aminoisophthalate have been synthesized, characterized and tested as substrates for the plant cysteine …
Number of citations: 3 www.sciencedirect.com
D Wang, H Lin, R Cao, S Yang, T Chen, B He… - Acta Chimica …, 2015 - sioc-journal.cn
… by using 5-methyl-2-nitrobenzoic acid as the starting material, followed by oxidation, esterification and reduction reactions, the main intermediate dimethyl 4-aminoisophthalate could be …
Number of citations: 27 sioc-journal.cn
DW Wang, HY Lin, RJ Cao, ZZ Ming… - Pest management …, 2015 - Wiley Online Library
… After oxidation, esterification and reduction reactions, the key intermediate dimethyl 4-aminoisophthalate 4 can be obtained in a yield of 83%. Then, according to the reported methods,…
Number of citations: 90 onlinelibrary.wiley.com
B He, FX Wu, LK Yu, L Wu, Q Chen… - Journal of agricultural …, 2020 - ACS Publications
… was performed with aqueous KMnO 4 under alkaline conditions, followed by esterification of the carboxyl groups and reduction of the nitro groups to yield dimethyl 4-aminoisophthalate (…
Number of citations: 38 pubs.acs.org
I Sosič, H Barreteau, M Simčič, R Šink, J Cesar… - European journal of …, 2011 - Elsevier
… amines used (Table 1) were commercially available (compounds 12a–c and 12e–h), except diethyl 4-aminocyclohexane-1,3-dicarboxylate (12d) and dimethyl 4-aminoisophthalate (12i)…
Number of citations: 36 www.sciencedirect.com
DW Wang, HY Lin, RJ Cao, SG Yang… - Journal of agricultural …, 2014 - ACS Publications
… After oxidation, esterification, and reduction reactions, the key intermediate dimethyl 4-aminoisophthalate (4) was obtained in a yield of 83%. According to the reported methods, (26, 27) …
Number of citations: 101 pubs.acs.org
I Hermecz, L Vasvari-Debreczy, A Horvath… - Journal of medicinal …, 1987 - ACS Publications
New types of bronchodilator agents, bi-and tricyclic nitrogen bridgehead compounds with a pyrimidin-4 (3R)-one ring, were synthesized and evaluated for bronchodilator activity against …
Number of citations: 35 pubs.acs.org
王大伟, 林红艳, 曹润洁, 杨盛刚, 陈涛, 何波, 陈琼… - 化学学报, 2015 - sioc-journal.cn
… by using 5-methyl-2-nitrobenzoic acid as the starting material, followed by oxidation, esterification and reduction reactions, the main intermediate dimethyl 4-aminoisophthalate could be …
Number of citations: 6 sioc-journal.cn

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